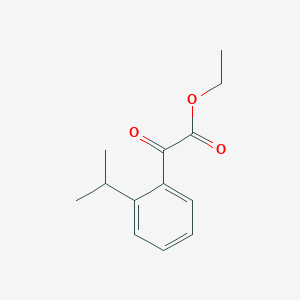

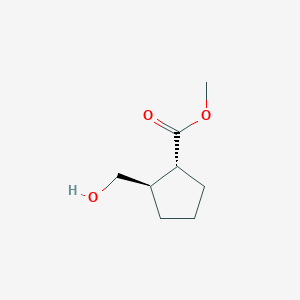

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

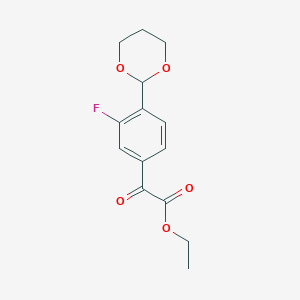

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate is a chiral compound . It has a CAS Number of 502650-66-0 and a molecular weight of 158.2 . The compound is not chirally pure and contains a mixture of enantiomers . It is a light yellow oil in physical form .

Molecular Structure Analysis

The compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The IUPAC name of the compound is methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate . The InChI Code is 1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 . The compound is a light yellow oil in physical form .Applications De Recherche Scientifique

Chemical Reaction Dynamics : A study explored the hydroxylation of hydrocarbons by methane monooxygenase, using compounds including trans-2-phenylmethylcyclopropane as substrates. This research is significant for understanding the mechanics of hydroxylation in organic chemistry (Liu et al., 1993).

Conformational Analysis : The conformations of cis and trans methyl 1-hydroxy-3-methylcyclohexanecarboxylates were investigated using Raman spectrum analysis, providing insights into the structural aspects of such compounds (Batuev et al., 1959).

Biological Evaluation : Bromophenol derivatives with a cyclopropyl moiety, including trans-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated for their inhibitory effects on carbonic anhydrase and acetylcholinesterase enzymes. Such studies are crucial in the development of drugs for diseases like Alzheimer's (Boztaş et al., 2019).

Tosylation Studies : Research on tosylation reactions involved compounds like methyl trans-2-hydroxycyclopentanecarboxylates, highlighting the reaction dynamics and potential for creating specific organic compounds (Philp & Robertson, 1977).

Absolute Configuration Analysis : The absolute configuration of related compounds, like cis-2-phenylcyclopropane-carboxylic acid, was determined, contributing to the fundamental understanding of stereochemistry in organic compounds (Aratani et al., 1970).

Organic Synthesis : Studies on the synthesis of 1,2-Ureylenecyclopentane derivatives explored routes to create specific organic structures, which are important for various chemical applications (Takaya et al., 1967).

Catalysis Research : Research on the diastereoselective and enantioselective hydrogenation of cyclic β‐keto esters provided insights into catalysis mechanisms, crucial for organic synthesis processes (Wittmann et al., 1990).

Enzymatic Resolution : The study of lipase-catalyzed irreversible transesterification of compounds like methyl trans-2-hydroxycyclopentane-1-acetate showed the potential for creating specific stereoisomers, important in pharmaceutical synthesis (Hashimoto et al., 1992).

Propriétés

IUPAC Name |

methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-11-8(10)7-4-2-3-6(7)5-9/h6-7,9H,2-5H2,1H3/t6-,7+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJMUKVEQZAEKV-NKWVEPMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC[C@H]1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641342 |

Source

|

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl trans-2-hydroxymethylcyclopentane-1-carboxylate | |

CAS RN |

502650-66-0 |

Source

|

| Record name | Methyl (1R,2R)-2-(hydroxymethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.